
4-Phenylcyclohexanone oxime
Overview
Description
4-Phenylcyclohexanone oxime is an organic compound with the molecular formula C12H15NO It is a derivative of cyclohexanone, where the oxime group (–C=N–OH) is attached to the cyclohexane ring substituted with a phenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylcyclohexanone oxime can be synthesized through the reaction of 4-phenylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild heating conditions to facilitate the formation of the oxime group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Beckmann Rearrangement: this compound undergoes Beckmann rearrangement to form the corresponding amide. This reaction involves the conversion of the oxime to an amide through the migration of the phenyl group.
Oxidation and Reduction: The oxime group can be oxidized to form nitriles or reduced to form amines, depending on the reagents and conditions used.
Common Reagents and Conditions:
Beckmann Rearrangement: Typically involves the use of acidic conditions, such as sulfuric acid or polyphosphoric acid, to facilitate the rearrangement.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products:
Amides: Formed through Beckmann rearrangement.
Nitriles: Formed through oxidation.
Amines: Formed through reduction.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 4-phenylcyclohexanone oxime is as an intermediate in organic synthesis. It serves as a precursor for various chemical transformations, including:
- Reduction Reactions : The oxime group can be reduced to yield amines, which are valuable in pharmaceutical synthesis.
- Beckmann Rearrangement : This compound can undergo Beckmann rearrangement to form corresponding amides, showcasing its versatility in synthetic pathways.
Table 1: Comparison of Oxime Derivatives
Compound Name | Structure Type | Unique Features |
---|---|---|
Cyclohexanone oxime | Simple ketoxime | Lacks phenyl substitution |
Acetophenone oxime | Aromatic ketoxime | Contains an acetophenone moiety |
Benzophenone oxime | Diketoxime | Contains two carbonyl groups |
2-Phenylcyclohexanone oxime | Substituted cyclohexanone | Contains a second phenyl group |
Medicinal Chemistry
This compound has potential applications in medicinal chemistry due to its interaction with biological targets. Research indicates that it primarily targets acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. The compound shows promise in reactivating AChE, which can be beneficial in conditions such as nerve agent poisoning or certain neurodegenerative diseases.
Case Study: Analgesic Properties
A study highlighted the derivatization of this compound leading to compounds that act as nociceptin/orphanin FQ peptide receptor agonists. These derivatives exhibited significant efficacy in preclinical models for pain management, suggesting that modifications of this compound could lead to novel analgesics .
Material Science
In material science, this compound is utilized in the preparation of polymers and other materials with specific properties. Its ability to participate in various chemical reactions makes it a valuable building block for creating advanced materials with tailored functionalities.
Potential Biological Activities
While specific biological activities of this compound are not extensively documented, related compounds often exhibit antimicrobial and anti-inflammatory properties. Future research may uncover therapeutic applications for this compound based on its structural similarities with other bioactive molecules .
Mechanism of Action
The mechanism of action of 4-Phenylcyclohexanone oxime in chemical reactions involves the nucleophilic attack of the oxime nitrogen on electrophilic centers, leading to the formation of new bonds. In the Beckmann rearrangement, the oxime oxygen is protonated, making it a better leaving group, and facilitating the migration of the phenyl group to form an amide.
Comparison with Similar Compounds
Cyclohexanone oxime: Lacks the phenyl group, making it less sterically hindered.
4-Methylcyclohexanone oxime: Contains a methyl group instead of a phenyl group, affecting its reactivity and steric properties.
Benzophenone oxime: Contains two phenyl groups, leading to different reactivity patterns.
Uniqueness: 4-Phenylcyclohexanone oxime is unique due to the presence of the phenyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and medicinal chemistry.
Biological Activity
4-Phenylcyclohexanone oxime (CAS number 4500-20-3) is an organic compound characterized by a phenyl group attached to a cyclohexanone structure, with an oxime functional group (-C=N-OH). While its specific biological activities are not extensively documented, the structural characteristics suggest potential biological relevance. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
This compound can be synthesized through various methods, primarily involving the reaction of 4-phenylcyclohexanone with hydroxylamine or its hydrochloride salt. The synthesis can be characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm purity and structure .
- Enzyme Interaction : Similar compounds have shown interactions with various enzymes and receptors that play crucial roles in cellular processes. For instance, some oximes have been reported to reactivate acetylcholinesterase, an enzyme critical for neurotransmission .
- Cellular Effects : The presence of the oxime functional group allows for intermolecular interactions that can influence cell signaling pathways, potentially leading to inhibition of cell growth or induction of apoptosis in cancer cells .
- Biochemical Pathways : Compounds structurally related to this compound have been shown to affect biochemical pathways involved in inflammation and cellular proliferation .
Potential Therapeutic Applications
The potential therapeutic applications of this compound can be inferred from studies on similar compounds:
- Antimicrobial Activity : Some oximes exhibit antimicrobial properties, suggesting that this compound may also possess similar effects against certain pathogens.
- Anti-inflammatory Effects : Given that many oximes are known to modulate inflammatory responses, further research may reveal anti-inflammatory properties for this compound.
- Anticancer Properties : Research indicates that structurally similar compounds can inhibit cancer cell growth. Thus, this compound warrants investigation for potential anticancer effects .
Case Studies and Research Findings
While comprehensive studies specifically targeting this compound are scarce, several related studies provide insights into its potential:
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-phenylcyclohexanone oxime, and how can reaction conditions be optimized?
- Methodology : The oxime is typically synthesized via condensation of 4-phenylcyclohexanone with hydroxylamine hydrochloride in ethanol under acidic catalysis (e.g., Amberlyst resin). Reaction optimization involves varying temperature (40–80°C), stoichiometric ratios of reactants, and catalyst loading. Kinetic studies using HPLC or GC-MS can track intermediate formation and purity .
- Key Considerations : Ensure inert atmosphere to prevent ketone oxidation. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted hydroxylamine or by-products.
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Techniques :
- NMR : H and C NMR confirm regiochemistry and detect syn/anti isomerism in the oxime group.
- X-ray Crystallography : Resolves spatial configuration and hydrogen-bonding networks in the solid state.
- Chiral GC or HPLC : Differentiates enantiomers if asymmetric synthesis is employed, using columns like CP Chiralsil Dex CB .
- Data Interpretation : Compare spectral data with computational models (e.g., DFT calculations) to validate assignments .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
- Stability Tests :
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures.
- Photochemical Degradation : Expose to UV light and monitor via UV-Vis spectroscopy for absorbance shifts.
- pH Sensitivity : Test solubility and stability in acidic/basic buffers (e.g., 0.1M HCl vs. NaOH) using LC-MS to detect hydrolysis products .
- Recommendations : Store in amber vials at –20°C under anhydrous conditions to minimize degradation.
Advanced Research Questions
Q. How does the 4-phenyl substituent influence the reactivity of cyclohexanone oxime in catalytic transformations?
- Mechanistic Insights :
- The phenyl group enhances steric bulk, affecting transition states in reactions like Beckmann rearrangement (e.g., favoring specific lactam products).
- Electronic effects (e.g., conjugation with the oxime group) alter nucleophilicity, impacting rates of nucleophilic additions or oxidations .
- Experimental Design : Use Hammett plots to correlate substituent electronic parameters (σ) with reaction rates.
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound hydrolysis?
- Case Study : Discrepancies in acid-catalyzed hydrolysis rates may arise from:
- Solvent Effects : Compare polar (e.g., water) vs. aprotic solvents (e.g., DMF) using kinetic isotopic labeling ( vs. ).
- Catalyst Heterogeneity : Evaluate immobilized vs. homogeneous catalysts (e.g., Amberlyst vs. H2SO4) via turnover frequency (TOF) calculations .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate dominant variables (temperature, pH, catalyst loading).
Q. How can enantioselectivity be achieved in asymmetric syntheses involving this compound?
- Approaches :
- Chiral Auxiliaries : Use (-)-menthol or Evans’ oxazolidinones to induce stereocontrol during oxime formation.
- Biocatalysis : Screen flavoprotein monooxygenases (e.g., from Pseudomonas spp.) for enantioselective oxidation or reduction .
Q. What analytical methods are most effective for quantifying trace impurities in this compound?
- Advanced Techniques :
- LC-MS/MS : Detects sub-ppm levels of by-products (e.g., phenylcyclohexanol) using MRM transitions.
- Headspace GC : Identifies volatile degradation products (e.g., cyclohexanone) with SPME fiber trapping .
- Validation : Follow ICH guidelines for linearity (R² > 0.995), LOD/LOQ, and recovery rates (95–105%).
Q. Data Analysis & Experimental Design
Q. How should researchers design kinetic studies for this compound reactions?
- Protocol :
- Rate Law Determination : Use initial rates method with varying [substrate] and [catalyst].
- Arrhenius Analysis : Perform reactions at 3+ temperatures (e.g., 25°C, 40°C, 60°C) to calculate .
Q. What statistical frameworks are recommended for analyzing contradictory catalytic data in oxime chemistry?
- Solutions :
- Error Propagation Analysis : Quantify uncertainties in TOF, yield, and selectivity using Monte Carlo simulations.
- Bayesian Inference : Update prior models (e.g., catalyst deactivation rates) with new experimental data .
- Reporting : Include 95% confidence intervals and effect sizes in publications to enhance reproducibility.
Q. Tables for Key Data
Table 1 : Stability of this compound Under Stress Conditions
Table 2 : Box-Behnken Design Parameters for Hydrolysis Optimization
Factor | Low (-1) | Medium (0) | High (+1) |
---|---|---|---|
Temperature (°C) | 60 | 75 | 90 |
Catalyst Loading (%) | 2 | 5 | 8 |
H2O:Substrate (v/v) | 3:1 | 5:1 | 7:1 |
Properties
IUPAC Name |
N-(4-phenylcyclohexylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLAHVRPWDIEMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)CCC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4500-20-3 | |
Record name | 4-Phenylcyclohexanone oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4500-20-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Retrosynthesis Analysis
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